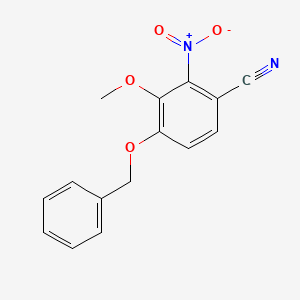

4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile

Description

Historical Context and Development

4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile emerged as a research focus in the early 21st century, with its first documented synthesis appearing in a 2008 patent (WO2008/70150). This innovation coincided with growing interest in nitroaromatic compounds for drug discovery, particularly as kinase inhibitors gained prominence in oncology. The compound’s design leveraged established benzaldehyde oxidation pathways, adapting them to introduce nitrile functionality via ammonia-mediated reactions in tetrahydrofuran/water systems. Early applications centered on its conversion to 2-aminobenzonitrile derivatives, which served as key intermediates in heterocyclic synthesis.

Significance in Organic Chemistry Research

The strategic substitution pattern of this compound enables three distinct reactivity modes:

- Nitro group reduction for amine formation

- Nitrile hydrolysis to carboxylic acids

- Electrophilic aromatic substitution at the methoxy-activated positions

This multifunctionality makes it indispensable for constructing polycyclic systems. For instance, its use in synthesizing thiazolo[3,2-a]pyrimidine derivatives demonstrates its role in accessing molecules with proven anticancer activity. The benzyloxy group further provides a protective handle for subsequent deprotection steps, enhancing synthetic flexibility.

Classification and Nomenclature in Nitroaromatic Chemistry

Systematically named this compound, the compound belongs to the nitrobenzonitrile family. Its structure adheres to IUPAC numbering conventions:

- Nitro group at position 2

- Methoxy group at position 3

- Benzyloxy group at position 4

- Nitrile at position 1

This substitution pattern creates regiochemical challenges during synthesis, necessitating careful control of reaction conditions to avoid positional isomerism. The benzyloxy group (C₆H₅CH₂O−) distinguishes it from simpler methoxy-nitrobenzonitriles, introducing steric bulk that influences crystallization behavior and solubility.

Research Evolution Timeline

- 2006 : First reported use in medicinal chemistry for Aurora kinase inhibitor synthesis

- 2008 : Patent-published synthesis route using 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde

- 2014 : Commercial availability from specialty chemical suppliers

- 2025 : Structural characterization updates in PubChem entries

Properties

IUPAC Name |

3-methoxy-2-nitro-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-20-15-13(21-10-11-5-3-2-4-6-11)8-7-12(9-16)14(15)17(18)19/h2-8H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBYLEHMPLQLTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C#N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and related research.

This compound is characterized by the following chemical structure:

- Molecular Formula : C16H15N3O3

- Molecular Weight : 299.31 g/mol

This compound contains a nitro group, which is often associated with biological activity, particularly in the context of anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through various mechanisms:

- Enzyme Inhibition : The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that may inhibit key enzymes involved in cellular proliferation.

- DNA Interaction : Compounds with similar structures have shown the ability to intercalate DNA, potentially disrupting replication and transcription processes.

- Cell Signaling Modulation : The compound may influence signaling pathways by modulating protein interactions, particularly those involving kinases.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Lines Tested : The compound has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- IC50 Values : Preliminary results indicate IC50 values in the micromolar range, suggesting significant cytotoxicity against these cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Strains Tested : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

-

Study on Anticancer Effects :

A recent study published in a peer-reviewed journal demonstrated that treatment with this compound led to apoptosis in MCF-7 cells, characterized by increased caspase activity and DNA fragmentation. This suggests that the compound may induce programmed cell death through intrinsic pathways. -

Antimicrobial Efficacy Study :

Another study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that it inhibited bacterial growth effectively, especially when combined with conventional antibiotics, enhancing their efficacy.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile is as a building block in the synthesis of complex organic molecules. The compound serves as an intermediate for various reactions, enabling the construction of more intricate molecular frameworks. Key aspects include:

- Functional Group Transformations : The presence of the nitro group allows for reduction to amino derivatives, while the benzyloxy group can be cleaved to yield phenolic compounds. The methoxy group can be substituted with various nucleophiles, facilitating further derivatization.

- Heterocyclic Compound Formation : This compound is instrumental in synthesizing heterocycles, which are crucial in drug discovery and material science. Its ability to undergo nucleophilic substitutions and participate in transition metal-catalyzed transformations enhances its utility as a synthetic precursor .

Medicinal Chemistry

Research into the biological activities of this compound has revealed potential applications in medicinal chemistry:

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the nitro group has been shown to enhance antifungal properties compared to unsubstituted analogs .

- Neuroprotective Effects : Some derivatives have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases such as Parkinson's disease. Compounds derived from similar scaffolds have demonstrated promising neuroprotective effects and antioxidant activities .

- Pharmacophore Development : The structural characteristics of this compound make it a suitable candidate for pharmacophore modeling in drug design, aiming to develop new therapeutic agents with enhanced efficacy and safety profiles .

Industrial Applications

In addition to its roles in research and development, this compound has industrial applications:

- Specialty Chemicals Production : This compound is utilized in producing specialty chemicals, where its unique reactivity allows for the creation of tailored materials with specific properties .

- Optimization of Synthesis Processes : Continuous flow reactors and optimized reaction conditions are employed to enhance yields and minimize waste during the synthesis of products involving this compound.

Case Studies and Research Findings

The following table summarizes notable studies exploring the applications of this compound:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile and analogous compounds:

Key Differences and Implications

Substituent Positions :

- The nitro group at position 2 in the target compound distinguishes it from 4-Methoxy-3-nitrobenzonitrile (nitro at position 3) and 3-Methoxy-4-nitrobenzonitrile (nitro at position 4). This positional variation alters electronic effects, directing electrophilic substitution reactions differently .

- The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like methoxy or formyl groups.

Functional Group Variations: Replacing the aldehyde group in 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde with a nitrile enhances electrophilicity, making the target compound more reactive in nucleophilic additions or cyclization reactions .

Physical and Chemical Properties: The nitro group in the target compound increases molecular polarity, likely raising its melting point compared to non-nitro analogs (e.g., 4-Benzyloxy-3-methoxybenzonitrile, MW 239.26 g/mol) . 3-Methoxy-4-nitrobenzonitrile (CAS 177476-75-4) exhibits irritant hazards due to its nitro group, suggesting similar safety precautions are necessary for the target compound .

Applications :

- The aldehyde analog (4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde) is used in pharmaceutical synthesis, while the nitrile group in the target compound facilitates transformations into amines or carboxylic acids, broadening its utility in drug development .

- 4-Methoxy-3-nitrobenzonitrile’s lower molecular weight (178.15 g/mol) and simpler structure make it suitable for small-scale laboratory reactions, whereas the target’s benzyloxy group enhances solubility in organic solvents .

Research Findings and Data

- Crystallography: 4-Benzyloxy-3-methoxybenzonitrile crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters $a = 14.9434 \, \text{Å}, b = 9.5469 \, \text{Å}, c = 8.8522 \, \text{Å}, \beta = 102.663^\circ$ . The nitro group in the target compound may disrupt this packing, altering crystallinity.

- Safety Data: Related nitro-containing compounds, such as 4-(2-Nitrophenoxy)benzonitrile, exhibit acute oral toxicity (Category 4) and respiratory irritation (H335), underscoring the need for careful handling of the target compound .

Q & A

Q. What are the common synthetic routes for 4-(Benzyloxy)-3-methoxy-2-nitrobenzonitrile, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzophenone backbone. A plausible route involves:

Benzylation : Protecting a phenolic hydroxyl group with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy moiety.

Nitration : Controlled nitration using HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration.

Key intermediates (e.g., 4-benzyloxy-3-methoxybenzonitrile) should be characterized via ¹H/¹³C NMR (aromatic proton shifts at δ 7.3–8.1 ppm ), FT-IR (C≡N stretch ~2230 cm⁻¹), and HPLC (purity >95%). X-ray crystallography confirms regioselectivity in nitration .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR detects nitro group deshielding (e.g., aromatic protons adjacent to NO₂ at δ 8.2–8.5 ppm) and benzyloxy/methoxy signals (δ 3.8–5.1 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., calculated for C₁₅H₁₂N₂O₄: 284.0797).

- X-ray Diffraction : Resolves steric effects of the benzyloxy and nitro groups (bond angles and packing motifs) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazards : Nitro groups may pose explosive risks under extreme conditions. Benzyl ethers can decompose to toxic byproducts.

- Protocols : Use explosion-proof equipment, avoid static discharge, and wear flame-resistant lab coats. Store at 2–8°C in amber vials to prevent photodegradation .

- Emergency Measures : For skin contact, rinse with water (15+ minutes) and use 1% acetic acid for neutralization .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in spectroscopic data for this compound?

- Methodological Answer :

- DFT Calculations : Compare theoretical NMR chemical shifts (Gaussian/B3LYP/6-311+G(d,p)) with experimental data to validate nitro group positioning.

- Electrostatic Potential Maps : Predict reactive sites for electrophilic substitution (e.g., para to nitro groups).

- Crystallographic Validation : Overlay experimental (XRD) and computed structures to assess steric hindrance from the benzyloxy group .

Q. What strategies optimize the nitro group's reactivity for further functionalization?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to NH₂ for coupling reactions. Monitor progress via TLC (silica gel, ethyl acetate/hexane).

- Nucleophilic Aromatic Substitution : Activate the nitro group using Lewis acids (e.g., FeCl₃) for substitution with thiols or amines.

- Competing Pathways : The benzyloxy group’s electron-donating effect may deactivate the ring; use directing groups (e.g., boronic esters) to enhance regioselectivity .

Q. How do steric and electronic effects influence the compound’s stability in catalytic applications?

- Methodological Answer :

- Steric Effects : The bulky benzyloxy group reduces accessibility for metal coordination (e.g., Pd catalysts). Use bulky ligands (XPhos) to mitigate this.

- Electronic Effects : Nitro groups withdraw electron density, lowering reactivity in cross-coupling. Introduce electron-donating substituents (e.g., methoxy) to balance activation .

- Accelerated Stability Testing : Expose the compound to UV light (254 nm) and track degradation via LC-MS to identify labile groups .

Q. What are the challenges in synthesizing derivatives via Suzuki-Miyaura coupling?

- Methodological Answer :

- Boronation : Convert the nitrile to a boronic ester via Miyaura borylation (Pd(dba)₂, B₂pin₂).

- Competing Reactivity : The nitro group may inhibit transmetallation; optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (Cs₂CO₃).

- Byproduct Analysis : Use GC-MS to detect debenzylation byproducts (e.g., phenol derivatives) .

Data Contradiction Analysis

Q. How should researchers address conflicting melting points reported for similar nitrobenzonitriles?

- Methodological Answer :

- Source Evaluation : Cross-reference peer-reviewed journals (e.g., Acta Crystallographica ) over vendor data (e.g., Sigma-Aldrich ).

- Recrystallization : Purify the compound using ethanol/water (1:3) and measure melting points in sealed capillaries (reported range: 145–148°C ).

- DSC Analysis : Differential scanning calorimetry resolves polymorphism or hydrate formation discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.